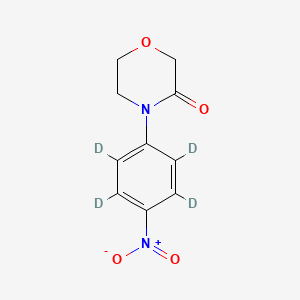
(4R,5S)-3-tert-Butyl 5-methyl 2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5S)-3-tert-Butyl 5-methyl 2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate is a chiral oxazolidine derivative. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable molecule in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-3-tert-Butyl 5-methyl 2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the tert-Butyl and Methyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(4R,5S)-3-tert-Butyl 5-methyl 2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted oxazolidines or aromatic compounds.
科学研究应用
(4R,5S)-3-tert-Butyl 5-methyl 2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4R,5S)-3-tert-Butyl 5-methyl 2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(4R,5S)-3-tert-Butyl 5-methyl 2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate: Unique due to its specific stereochemistry and functional groups.
Other Oxazolidine Derivatives: Compounds with similar structures but different substituents or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can impart distinct chemical and biological properties compared to other oxazolidine derivatives.
属性
分子式 |
C18H25NO5 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
3-O-tert-butyl 5-O-methyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)24-16(21)19-13(12-10-8-7-9-11-12)14(15(20)22-6)23-18(19,4)5/h7-11,13-14H,1-6H3/t13-,14+/m0/s1 |
InChI 键 |
JQJZUDSMRKCECN-UONOGXRCSA-N |
手性 SMILES |
CC1(N([C@H]([C@@H](O1)C(=O)OC)C2=CC=CC=C2)C(=O)OC(C)(C)C)C |
规范 SMILES |
CC1(N(C(C(O1)C(=O)OC)C2=CC=CC=C2)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


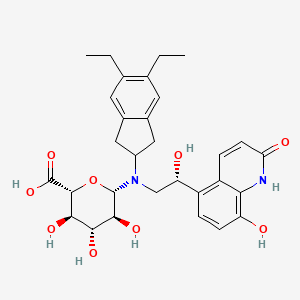
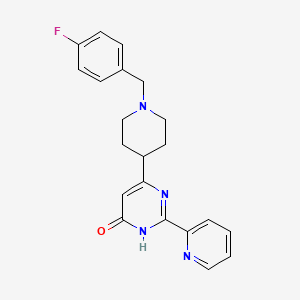
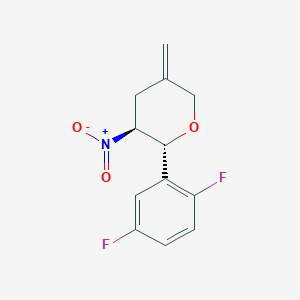

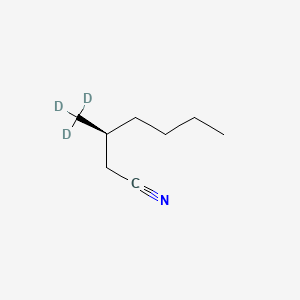
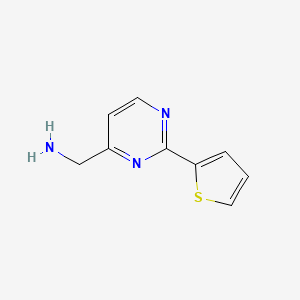
![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)
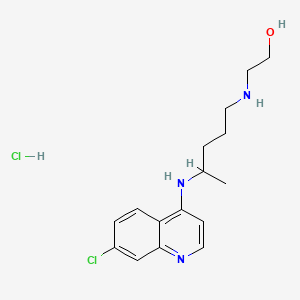
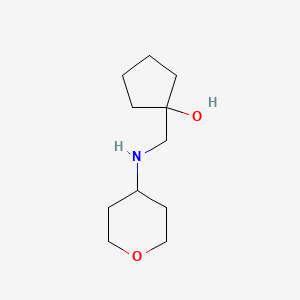
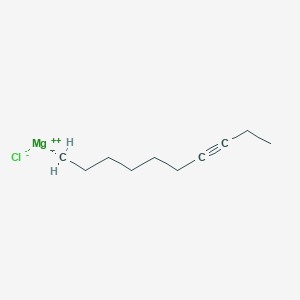
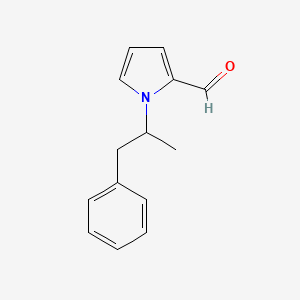
![(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13438015.png)

